molecular formula C14H16ClFO3 B1326030 Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate CAS No. 951886-25-2

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate

Cat. No.: B1326030
CAS No.: 951886-25-2
M. Wt: 286.72 g/mol
InChI Key: HPWSUMZNNNKCOT-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a hexanoate backbone, which includes a ketone functional group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly in the inhibition of Toll-like receptor 4 (TLR4) signaling. This compound interacts with TLR4, a protein that plays a crucial role in the immune response by recognizing pathogens and initiating inflammatory signaling pathways . By binding to TLR4, this compound inhibits the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This interaction is highly specific, as the compound does not affect other Toll-like receptors .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs), the compound suppresses the production of proinflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suppression is achieved through the inhibition of TLR4 signaling, which in turn affects downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, this compound has been shown to reduce inflammation-mediated brain damage and improve neurological function in animal models of intracerebral hemorrhage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the intracellular domain of TLR4 . This binding prevents the interaction of TLR4 with adaptor molecules such as TIRAP and TRAM, which are essential for downstream signaling . By blocking these interactions, the compound inhibits both MyD88-dependent and TRIF-dependent signaling pathways, leading to a reduction in the production of proinflammatory cytokines . This mechanism highlights the compound’s potential as a therapeutic agent for inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on TLR4 signaling for extended periods . Long-term studies have shown that continuous exposure to the compound can lead to a gradual reduction in its efficacy, possibly due to cellular adaptation mechanisms . Despite this, the compound remains effective in reducing cytokine production and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits TLR4 signaling and reduces inflammation without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and immunosuppression . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with TLR4. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The metabolic byproducts of the compound have been shown to retain some of its biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound accumulates in specific compartments, such as the cytoplasm and endosomes, where it exerts its inhibitory effects on TLR4 signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it binds to the intracellular domain of TLR4 . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The compound’s presence in the cytoplasm allows it to effectively inhibit TLR4 signaling and reduce the production of proinflammatory cytokines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-chloro-4-fluoroaniline with ethyl acetoacetate under basic conditions, typically using sodium ethoxide as a base.

    Cyclization and Esterification: The intermediate undergoes cyclization and subsequent esterification to form the desired product. This step may require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group in the compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
  • Ethyl 6-(4-fluorophenyl)-6-oxohexanoate
  • Ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its selectivity and potency in various applications compared to similar compounds with only one substituent.

Properties

IUPAC Name

ethyl 6-(2-chloro-4-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-14(18)6-4-3-5-13(17)11-8-7-10(16)9-12(11)15/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWSUMZNNNKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253075
Record name Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-25-2
Record name Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-fluoro-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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